

Bimatoprost Isopropyl Ester: A Comprehensive Technical Guide on Chemical Properties and Stability

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Compound of Interest

Compound Name: *Bimatoprost isopropyl ester*

Cat. No.: *B10768153*

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This technical guide provides an in-depth overview of the chemical properties and stability of **Bimatoprost isopropyl ester**, a significant prostaglandin F2 α analog. The information is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental protocols, and visual representations of its mechanism of action and analytical workflows.

Core Chemical and Physical Properties

Bimatoprost isopropyl ester is the isopropyl ester form of the free acid prostaglandin corresponding to Bimatoprost. This esterification enhances its lipophilicity, which is a crucial factor for its biological activity and formulation.^[1]

Property	Value	Reference
CAS Number	130209-76-6	[1][2][3]
Molecular Formula	C ₂₆ H ₃₈ O ₅	[1][2][3][4]
Molecular Weight	430.58 g/mol	[1][3]
Appearance	Pale yellow to colorless oily liquid or pale yellow to white waxy solid	[2]
Solubility	Practically insoluble in water; freely soluble in alcohol, acetonitrile, and methanol	[2][3]
Density	1.1 ± 0.1 g/cm ³	[4]
Boiling Point	573.4 ± 50.0 °C at 760 mmHg	[4]
Flash Point	185.0 ± 23.6 °C	[4]
LogP	3.56	[4]
Vapor Pressure	0.0 ± 1.7 mmHg at 25°C	[4]
Index of Refraction	1.579	[4]

Stability Profile

Bimatoprost is a stable molecule that, unlike some other prostaglandin analogs such as latanoprost, does not require refrigeration.[5] However, it is susceptible to degradation under certain stress conditions.

Key Stability Findings:

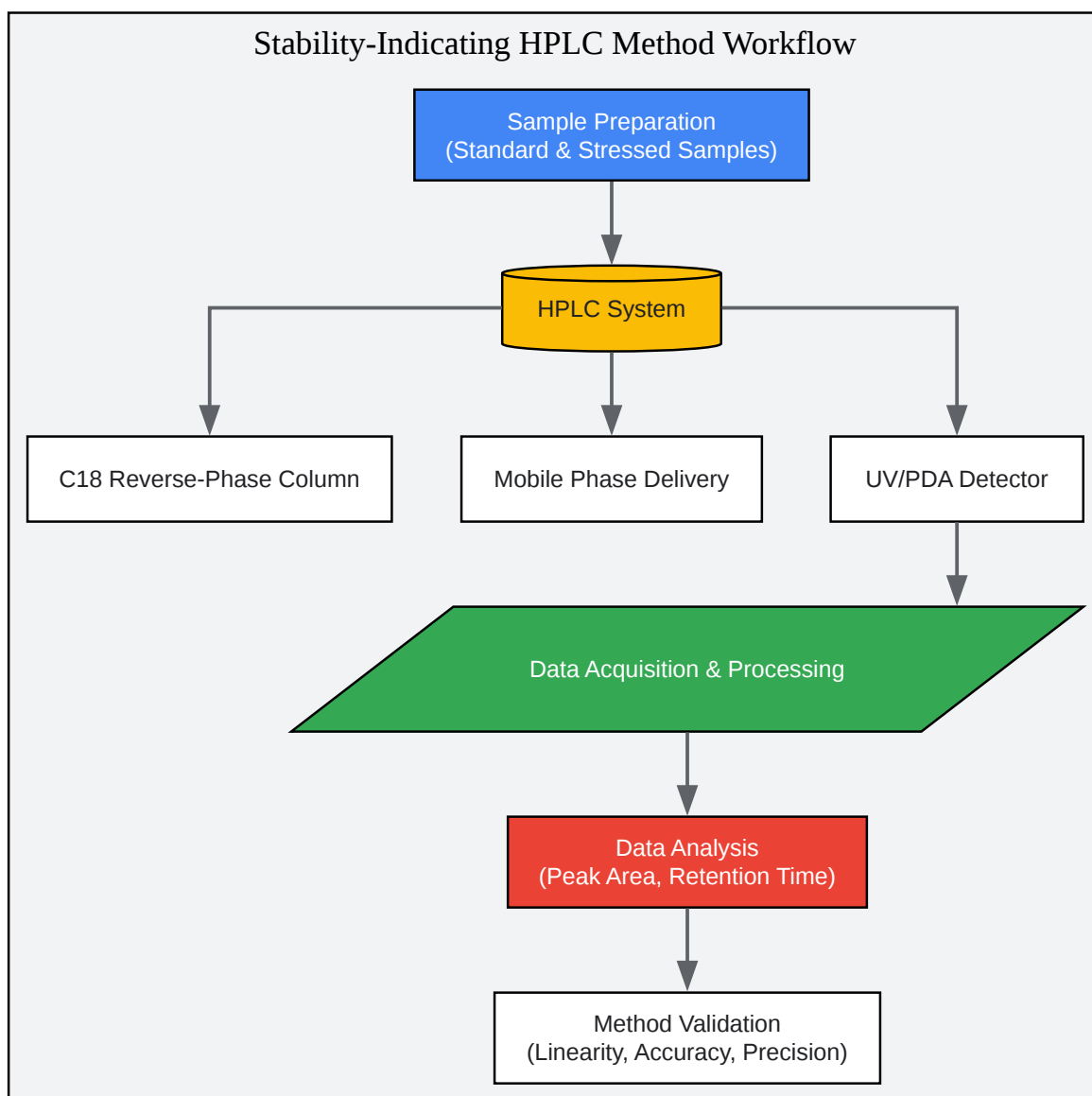
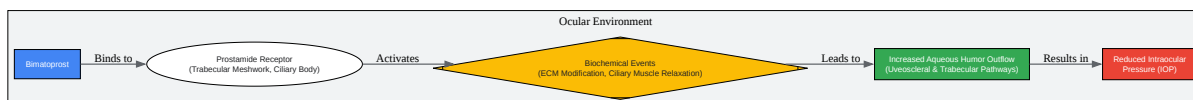
- **Comparative Stability:** In a patient-use study, Bimatoprost demonstrated no degradation, maintaining over 100% of its labeled concentration after more than 40 days of use.[5][6] In contrast, latanoprost showed significant degradation under similar conditions.[5][6]
- **Forced Degradation:** Stress studies have shown that Bimatoprost undergoes degradation under hydrolytic (acidic and alkaline) and oxidative conditions.[7]

- Storage: For long-term storage, it is recommended to store **Bimatoprost isopropyl ester** at -10°C in a tightly sealed container, protected from light and moisture.[\[2\]](#) It has a shelf life of approximately 2 years under these conditions.[\[2\]](#)

Degradation Pathways: Bimatoprost, the active compound, can be formed from the hydrolysis of **Bimatoprost isopropyl ester**.[\[8\]](#)[\[9\]](#) The primary degradation pathways for Bimatoprost involve hydrolysis of the ethyl amide group to its free acid, 17-phenyl-trinor PGF2 α , which is a potent prostaglandin F receptor agonist.[\[9\]](#) Further metabolism of Bimatoprost in the body occurs through oxidation, N-deethylation, and glucuronidation, leading to various metabolites.[\[10\]](#)[\[11\]](#)

Signaling Pathway and Mechanism of Action

Bimatoprost is a synthetic prostamide, structurally analogous to prostaglandin F2 α .[\[12\]](#)[\[13\]](#) It is believed to mimic the body's natural prostamides to lower intraocular pressure (IOP).[\[12\]](#) The primary mechanism involves increasing the outflow of aqueous humor from the eye through both the trabecular meshwork and the uveoscleral pathways.[\[10\]](#)[\[12\]](#)[\[14\]](#) This is achieved by binding to prostamide receptors in ocular tissues like the trabecular meshwork and ciliary body.[\[14\]](#) Activation of these receptors initiates a series of biochemical events, including the modification of extracellular matrix components and relaxation of the ciliary muscle fibers, which facilitates increased aqueous humor outflow.[\[14\]](#)



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